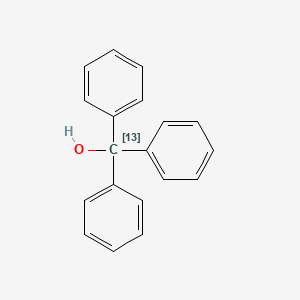

Triphenyl(methanol-13C)

Description

Significance of Carbon-13 Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to study reaction mechanisms, trace metabolic pathways, and investigate molecular structures. thisisant.com Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that accounts for approximately 1.1% of all natural carbon. thisisant.com, wikipedia.org Its non-radioactive nature makes it a safe tool for a wide array of research applications. wikipedia.org

The significance of ¹³C labeling in modern chemical science is extensive:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. wikipedia.org ¹³C NMR spectroscopy is a powerful method for determining the structure of organic compounds. thisisant.com By enriching a specific position in a molecule with ¹³C, the corresponding signal in the NMR spectrum is significantly enhanced, allowing for easier detection and detailed analysis of the carbon's local chemical environment. frontiersin.org This is particularly useful for studying complex mixtures or large biomolecules where signal overlap can be a problem. frontiersin.org

Mechanistic Studies: Labeled compounds are invaluable for elucidating reaction mechanisms. symeres.com By tracking the position of the ¹³C atom throughout a chemical transformation, chemists can identify bond-breaking and bond-forming steps, detect transient intermediates, and establish reaction pathways.

Mass Spectrometry (MS): In mass spectrometry, the incorporation of a ¹³C atom results in a molecule with a mass one unit higher than its ¹²C counterpart. wikipedia.org This predictable mass shift helps in determining the number of carbon atoms in a molecule and can be used to differentiate between compounds in complex samples, a technique known as isotopic ratio outlier analysis (IROA). wikipedia.org, frontiersin.org

Metabolic and Pharmacokinetic Studies: In biochemistry and pharmacology, ¹³C-labeled compounds are used to trace the metabolic fate of drugs and endogenous substances within biological systems. , symeres.com This allows researchers to understand how compounds are processed, distributed, and eliminated by the body.

The properties of the Carbon-13 isotope are summarized in the table below.

| Property | Value |

| Symbol | ¹³C |

| Protons | 6 |

| Neutrons | 7 |

| Natural Abundance | ~1.1% wikipedia.org |

| Spin (I) | ½ wikipedia.org |

| Radioactivity | Non-radioactive wikipedia.org |

| Isotope Mass | 13.003355 Da wikipedia.org |

Historical Context and Evolution of Research on Triphenylmethyl Systems

The study of triphenylmethyl systems is a cornerstone of modern physical organic chemistry. The journey began in 1900 when Moses Gomberg, at the University of Michigan, synthesized the triphenylmethyl radical, the first organic free radical ever described. wikipedia.org, numberanalytics.com, acs.org While attempting to synthesize hexaphenylethane, Gomberg produced a highly reactive substance that he correctly identified as the trityl radical, (C₆H₅)₃C•. acs.org This discovery was revolutionary, challenging the prevailing theory of carbon tetravalency and launching the field of radical chemistry. acs.org

The synthesis of triphenylmethanol (B194598) itself predates Gomberg's discovery. In 1874, the Russian student Walerius Hemilian first prepared the compound. wikipedia.org Triphenylmethanol and its derivatives became central to understanding the properties of the triphenylmethyl group. A key characteristic is the remarkable stability of the triphenylmethyl (trityl) carbocation, Ph₃C⁺, which forms readily when triphenylmethanol is dissolved in strongly acidic solutions, producing an intense yellow color. wikipedia.org

For decades, the dimer of the triphenylmethyl radical was incorrectly believed to have a hexaphenylethane structure. researchgate.net, wikipedia.org It wasn't until 1968 that proton NMR data confirmed its true structure is a quinoid dimer. wikipedia.org The extensive research on the trityl radical, cation, and anion has provided fundamental insights into steric effects, resonance stabilization, and reaction intermediates that continue to inform chemical research.

Current Research Paradigms for Isotopically Labeled Triphenylmethanol Analogues

The introduction of a ¹³C label into the triphenylmethanol framework, creating Triphenyl(methanol-¹³C), provides a precise probe for advanced research. The label is typically placed at the central carbinol carbon, as its chemical environment is highly sensitive to reactions occurring at this site.

Mechanistic Elucidation with Solid-State NMR: One powerful application is in the study of polymer-supported reactions using solid-state ¹³C NMR. Researchers have synthesized polymer-bound ¹³C-labeled triphenylmethanol to investigate the formation and structure of triphenylmethyl cations (trityl cations) on a solid support. acs.org In these studies, the starting polymer-bound triphenylmethanol shows a characteristic ¹³C NMR signal around 82 ppm for the labeled carbinol carbon. acs.org Upon reaction with acids to form the carbocation, this signal shifts dramatically downfield, providing unambiguous evidence of the transformation. acs.org The specific labeling at the carbinol carbon is crucial for easy detection against the background signals from the polymer network. acs.org

Probing Reactions on Clay Surfaces: Triphenyl(methanol-¹³C) has also been used to study chemical transformations on the surfaces of clays, which can act as catalysts. In one study, ¹³C-labeled carbon tetrachloride was reacted with benzene (B151609) on Zn²⁺-exchanged montmorillonite (B579905) clays. dss.go.th The analysis of the products revealed the formation of triphenylmethanol and benzophenone (B1666685), with the ¹³C label appearing at the respective carbinol (82 ppm) and carbonyl (196 ppm) carbons. dss.go.th The detection of these labeled products allowed researchers to deduce the reaction pathways occurring on the clay surface, including the hydrolysis of intermediate species. dss.go.th The distinct chemical shifts of the labeled carbon in the reactant, intermediates, and final products provide a clear map of the reaction's progress.

The table below presents typical ¹³C NMR chemical shifts for Triphenyl(methanol-¹³C) and related species, which are critical for identifying these compounds in complex reaction mixtures.

| Compound/Species | Labeled Carbon Position | Typical ¹³C NMR Chemical Shift (ppm) |

| Triphenyl(methanol-¹³C) | Carbinol Carbon ((C₆H₅)₃¹³COH) | ~82 acs.org, dss.go.th |

| Triphenylmethyl Chloride (¹³C labeled) | Central Carbon ((C₆H₅)₃¹³CCl) | ~82 acs.org |

| Benzophenone (¹³C labeled) | Carbonyl Carbon ((C₆H₅)₂¹³CO) | ~197 dss.go.th |

| Triphenylmethyl Cation (¹³C labeled) | Carbocation Carbon ((C₆H₅)₃¹³C⁺) | ~209-212 acs.org, dss.go.th |

Structure

3D Structure

Properties

IUPAC Name |

triphenyl(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTRCELOJRDYMQ-QHPTYGIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583630 | |

| Record name | Triphenyl(~13~C)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3881-15-0 | |

| Record name | Triphenyl(~13~C)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3881-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Triphenyl Methanol 13c

Strategies for Regioselective and Site-Specific Carbon-13 Enrichment

The precise placement of the ¹³C isotope at the methanolic carbon is paramount to the utility of Triphenyl(methanol-¹³C). Several synthetic strategies have been developed to achieve this high degree of regioselectivity.

Synthesis Utilizing Carbon-13 Labeled Precursors

A primary and effective method for introducing the ¹³C label is through the use of precursors already containing the isotope at the desired position. Key labeled starting materials include benzophenone-¹³C, benzoic acid-¹³C, and methyl chloroformate-¹³C.

One common pathway involves the synthesis of ¹³C-labeled benzophenone (B1666685) as a key intermediate. This can be achieved by first converting ¹³C-carboxyl-labeled benzoic acid to ¹³C-labeled benzoyl chloride using thionyl chloride. The subsequent Friedel-Crafts acylation of benzene (B151609) with the labeled benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride, yields benzophenone with the ¹³C label at the carbonyl carbon. acs.org The ¹³C-labeled benzophenone can then be reacted with a suitable organometallic reagent, such as phenylmagnesium bromide, to introduce the third phenyl group and form triphenyl(methanol-¹³C) after an acidic workup. cerritos.edu

An alternative approach starts with ¹³C-labeled methyl chloroformate. This precursor can be used in reactions to introduce the labeled carbonyl group, which is subsequently converted to the tertiary alcohol.

The following table summarizes the key ¹³C-labeled precursors and their role in the synthesis of Triphenyl(methanol-¹³C).

| ¹³C-Labeled Precursor | Synthetic Role |

| Benzophenone-¹³C | Reacts with a phenyl Grignard reagent to form the triphenylmethanol (B194598) backbone with the ¹³C label at the carbinol carbon. acs.orgcerritos.edu |

| Benzoic Acid-¹³C | Serves as the initial source of the ¹³C label, typically converted to ¹³C-benzoyl chloride for subsequent reactions. acs.org |

| Methyl Chloroformate-¹³C | Can be used to introduce a ¹³C-labeled ester group, which is then converted to the tertiary alcohol. |

Grignard Reaction Pathways Employing Carbon-13 Integrated Organometallic Reagents

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is central to the synthesis of triphenylmethanol and its isotopically labeled analogues. cerritos.edumnstate.eduodinity.com In the context of synthesizing Triphenyl(methanol-¹³C), the ¹³C isotope can be incorporated through either the Grignard reagent or the carbonyl compound.

When using a ¹³C-labeled organometallic reagent, such as phenylmagnesium bromide-¹³C, the reaction with a non-labeled ketone like benzophenone would result in the desired product. However, the more common and often more practical approach involves the reaction of a standard, non-labeled Grignard reagent with a ¹³C-labeled carbonyl compound. cerritos.edu

A typical procedure involves the preparation of phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent. cerritos.eduyoutube.com This Grignard reagent is then added to a solution of ¹³C-labeled benzophenone. cerritos.edu The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic ¹³C-carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation of this intermediate with a dilute acid, such as hydrochloric or sulfuric acid, yields triphenyl(methanol-¹³C). cerritos.edu

Another variation employs a ¹³C-labeled ester, such as methyl benzoate-¹³C, as the starting material. odinity.comchemicalbook.com In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group, leading to the elimination of the methoxy (B1213986) group and the formation of ¹³C-labeled benzophenone as an intermediate. This intermediate then immediately reacts with a second equivalent of the Grignard reagent to form the final triphenyl(methanol-¹³C) after acidic workup. mercer.edu

Alternative Synthetic Routes for Carbon-13 Labeled Triphenylmethanol Derivatives

Beyond the classical Grignard reaction, other synthetic methodologies can be adapted for the preparation of ¹³C-labeled triphenylmethanol derivatives. For instance, the Barbier reaction, which is a one-pot variation of the Grignard reaction, offers tolerance to a wider range of functional groups and reaction conditions. researchgate.net This could be advantageous in the synthesis of more complex triphenylmethanol derivatives where sensitive functional groups need to be preserved.

Another approach involves the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, followed by hydrolysis. chemicalbook.com To introduce the ¹³C label, ¹³C-labeled carbon tetrachloride would be required for this route.

Polymer-Supported Synthesis of Carbon-13 Labeled Triphenylmethanol Derivatives

Solid-phase organic synthesis offers significant advantages in terms of purification and automation. Polymer-supported synthesis has been successfully applied to the preparation of ¹³C-labeled triphenylmethanol derivatives. acs.org

In a typical polymer-supported synthesis, a polystyrene resin, often cross-linked with divinylbenzene (B73037), serves as the solid support. acs.org The synthesis begins with the lithiation of the polystyrene backbone using a strong base like n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). acs.org The resulting lithiated polystyrene is a polymer-bound nucleophile.

This polymer-bound organolithium reagent is then reacted with ¹³C-labeled benzophenone. acs.org The benzophenone, with the ¹³C label at the carbonyl carbon, is added to the suspension of the lithiated polymer. The nucleophilic attack of the polymer-bound phenyl group on the ¹³C-carbonyl carbon leads to the formation of a polymer-bound triphenylmethanol derivative, where one of the phenyl rings is part of the polymer backbone. acs.org

The key advantage of this method is the ease of purification. The polymer-bound product can be easily separated from the reaction mixture by simple filtration and washing, eliminating the need for chromatographic purification. The ¹³C-labeled triphenylmethanol functionality can then be cleaved from the polymer support if desired, or the polymer-bound product can be used directly in subsequent applications, such as in the generation of polymer-supported triphenylmethyl (trityl) cations. acs.org

Optimization of Synthetic Reaction Conditions for Enhanced Isotopic Purity and Reaction Yields

Achieving high isotopic purity and maximizing reaction yields are critical for the efficient and cost-effective synthesis of Triphenyl(methanol-¹³C). Several factors in the reaction conditions can be optimized to achieve these goals.

For Grignard-based syntheses, the exclusion of moisture is paramount. cerritos.edumnstate.edu Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. cerritos.edu The initiation of the Grignard reaction can sometimes be sluggish due to a passivating oxide layer on the magnesium surface. mnstate.edu The addition of a small crystal of iodine or mechanical crushing of the magnesium can help to activate the surface and initiate the reaction. cerritos.edumnstate.edu

The stoichiometry of the reactants is also crucial. When starting from an ester like methyl benzoate, at least two equivalents of the Grignard reagent are necessary to ensure complete conversion to the tertiary alcohol. mercer.edu Slow, dropwise addition of the Grignard reagent to the carbonyl compound, often with cooling, can help to control the exothermic reaction and minimize the formation of byproducts, such as biphenyl, which can arise from the reaction of the Grignard reagent with unreacted bromobenzene. mercer.edu

In polymer-supported synthesis, the efficiency of the lithiation step and the subsequent reaction with the labeled benzophenone are key. acs.org Optimization of the reaction time, temperature, and the ratio of reagents can lead to higher loading of the triphenylmethanol functionality on the polymer support.

The following table highlights key parameters and their optimization for improved synthesis.

| Parameter | Optimization Strategy | Rationale |

| Moisture Control | Use of oven-dried glassware and anhydrous solvents. cerritos.edumnstate.edu | Prevents quenching of the Grignard reagent and improves yield. |

| Grignard Initiation | Addition of iodine or mechanical activation of magnesium. cerritos.edumnstate.edu | Overcomes the passivating oxide layer on magnesium. |

| Stoichiometry | Use of at least two equivalents of Grignard reagent for ester starting materials. mercer.edu | Ensures complete conversion to the tertiary alcohol. |

| Reagent Addition | Slow, dropwise addition of the Grignard reagent. mercer.edu | Controls the exothermicity of the reaction and minimizes side products. |

| Polymer Loading | Optimization of lithiation time, temperature, and reagent ratios. acs.org | Maximizes the incorporation of the labeled compound onto the polymer support. |

Preparation and Characterization of Carbon-13 Labeled Triphenylmethanol Precursors and Functionalized Derivatives

The synthesis of Triphenyl(methanol-¹³C) relies on the availability of well-characterized labeled precursors and the ability to convert the final product into functionalized derivatives.

As previously mentioned, a key precursor is ¹³C-labeled benzophenone. Its synthesis from ¹³C-carboxyl benzoic acid involves conversion to the acid chloride followed by a Friedel-Crafts reaction. acs.org The purity and isotopic enrichment of the resulting ¹³C-benzophenone can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The ¹³C NMR spectrum of ¹³C-labeled benzophenone shows a characteristic signal for the carbonyl carbon around 196.8 ppm. acs.org

Once the polymer-bound ¹³C-labeled triphenylmethanol is synthesized, it can be further functionalized. For example, it can be converted to the corresponding polymer-bound triphenylmethyl chloride by reaction with thionyl chloride. acs.org This chloride derivative can then be used to generate a polymer-bound triphenylmethyl (trityl) cation, a useful reagent in organic synthesis, by reacting with a Lewis acid like aluminum trichloride. acs.org

The characterization of these polymer-bound species relies heavily on solid-state NMR spectroscopy. The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum of polymer-bound triphenylmethanol shows a distinct peak at approximately 82 ppm, which is characteristic of the tertiary carbinol carbon. acs.org This signal confirms the successful attachment of the triphenylmethanol functionality to the polymer. Infrared (IR) spectroscopy can also be used to identify the presence of the hydroxyl group in the polymer-bound triphenylmethanol, which shows a characteristic O-H stretching absorption. acs.org

The following table provides a summary of the characterization data for key compounds.

| Compound | Analytical Technique | Key Finding | Reference |

| ¹³C-Labeled Benzophenone | ¹³C NMR (CDCl₃) | Signal at ~196.8 ppm (¹³C=O) | acs.org |

| Polymer-Bound ¹³C-Labeled Triphenylmethanol | Solid-State ¹³C NMR | Signal at ~82 ppm (¹³C-OH) | acs.org |

| Polymer-Bound ¹³C-Labeled Triphenylmethanol | IR Spectroscopy | O-H stretch absorption | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Triphenyl Methanol 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Triphenyl(methanol-13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Triphenyl(methanol-13C), which is isotopically labeled at the central carbinol carbon, NMR studies are particularly insightful.

High-Resolution Solution-State Carbon-13 NMR Analysis for Structural Confirmation

High-resolution solution-state ¹³C NMR spectroscopy is a primary method for confirming the successful synthesis and isotopic labeling of Triphenyl(methanol-13C). In a typical ¹³C NMR spectrum of unlabeled triphenylmethanol (B194598), the signal for the central carbinol carbon appears around 82 ppm. acs.org For Triphenyl(methanol-13C), the presence of a significantly enhanced signal at this chemical shift confirms the incorporation of the ¹³C isotope at the desired position. The chemical shifts of the aromatic carbons are also observable, typically in the range of 125-148 ppm. chegg.comlibretexts.org The specific chemical shifts can be influenced by the solvent used. universiteitleiden.nl For instance, in deuterated chloroform (B151607) (CDCl₃), the aromatic carbons of triphenylmethanol show distinct signals. acs.org The number of distinct signals for the phenyl carbons can indicate the symmetry of the molecule in solution. libretexts.org

| Carbon Type | Approximate Chemical Shift (ppm) |

| ¹³C -labeled carbinol carbon | ~82 |

| Aromatic carbons | 125-148 |

| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. |

Solid-State Carbon-13 NMR (CP-MAS) Studies of Triphenyl(methanol-13C) and Related Immobilized Systems

Solid-state ¹³C NMR, often employing techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), is crucial for characterizing Triphenyl(methanol-13C) in its solid form or when it is immobilized on a polymer support. acs.orgrsc.org These techniques enhance the signal of the low-abundance ¹³C nuclei and average out anisotropic interactions that broaden the signals in the solid state, respectively. acs.org

In a study where ¹³C-labeled triphenylmethanol was bound to a polystyrene-divinylbenzene copolymer, the ¹³C CP-MAS spectrum showed a prominent peak at 82 ppm, confirming the presence of the triphenylmethanol functionality on the polymer. acs.org This demonstrates the utility of solid-state NMR in verifying the structure of polymer-supported reagents. acs.org The line widths in solid-state NMR are generally broader than in solution-state NMR. acs.org Quantitative analysis, such as determining the loading level of the immobilized functionality, can be performed using techniques like ¹³C CP-MAS inversion-recovery experiments to measure spin-lattice relaxation times (T₁ᶜ). acs.org

Investigation of Secondary Isotope Effects on Carbon-13 NMR Chemical Shifts

The substitution of an atom with one of its heavier isotopes can cause small changes in the chemical shifts of neighboring nuclei, an effect known as a secondary isotope effect. In the case of Triphenyl(methanol-13C), the ¹³C label at the central carbon can induce small shifts in the resonances of the adjacent phenyl carbons and even the protons. These effects, though small, can provide valuable information about molecular structure and bonding. For example, one- and two-bond ¹³C isotope shifts on ¹H chemical shifts have been studied in other molecules like D-glucose and various amino acids, with typical shifts being in the range of -1.5 to -2.5 parts per billion (ppb) for one-bond effects and around -0.7 ppb for two-bond effects. nih.gov While specific data for secondary isotope effects in Triphenyl(methanol-13C) is not detailed in the provided results, the principles from related studies would apply.

Application of Multinuclear NMR Approaches (e.g., 1H, 13C) in Characterizing Triphenyl Systems

A comprehensive characterization of triphenyl systems often involves a combination of multinuclear NMR techniques, primarily ¹H and ¹³C NMR. researchgate.netresearchgate.net

¹H NMR: In the ¹H NMR spectrum of triphenylmethanol, the fifteen aromatic protons typically appear as a multiplet in the region of 7.2-7.5 ppm. chegg.com The single hydroxyl proton gives a signal that can vary in position depending on concentration, solvent, and temperature, but is often observed as a singlet.

¹³C NMR: As discussed previously, the ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecular structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for more complex triphenyl derivatives. bhu.ac.in

The integration of these multinuclear approaches provides a robust method for the structural elucidation and purity assessment of Triphenyl(methanol-13C) and related compounds. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Carbon-13 Labeled Trityl Radicals

When Triphenyl(methanol-13C) is converted into its corresponding radical, the trityl radical, Electron Paramagnetic Resonance (EPR) spectroscopy becomes an invaluable tool for its study. The ¹³C labeling at the central carbon has a profound impact on the EPR spectrum and the electron spin relaxation properties.

Impact of Carbon-13 Isotopic Substitution on Electron Spin Relaxation Times

The substitution of the natural abundance ¹²C (I=0, non-magnetic) at the central carbon with ¹³C (I=1/2, magnetic) introduces a significant hyperfine interaction with the unpaired electron in the trityl radical. nih.govnih.gov This interaction provides a new and dominant mechanism for electron spin relaxation. du.edu

Studies on ¹³C-labeled Finland trityl (¹³C₁-dFT) have shown that this isotopic enrichment leads to a decrease in both the spin-lattice (T₁) and spin-spin (T₂) relaxation times in fluid solution. nih.govdu.edu For instance, the T₁ for ¹³C₁-dFT in deoxygenated PBS was found to be 5.9 ± 0.5 µs, which is significantly shorter than the 16 µs observed for the natural abundance dFT. nih.govnih.gov The spin-spin relaxation time (T₂) in PBS solution was measured to be 0.13 ± 0.02 μs and was found to be independent of concentration within the experimental range. nih.gov

This effect is primarily due to the modulation of the anisotropic ¹³C hyperfine interaction by molecular tumbling. nih.govdu.edu The large anisotropy of the hyperfine coupling in the ¹³C-labeled trityl radical makes its EPR spectrum highly sensitive to the rotational correlation time, and thus to the viscosity of the local environment. nih.govmdpi.com This property has been exploited to develop these radicals as highly sensitive spin probes for measuring microviscosity. nih.govmdpi.comrsc.org

In glassy matrices at low temperatures, where molecular tumbling is restricted, the modulation of the nuclear hyperfine interaction does not contribute significantly to electron spin relaxation. nih.govnih.gov Consequently, the T₁ and Tₘ (phase memory time) for ¹³C₁-dFT are in good agreement with the values for the unlabeled radical under these conditions. nih.govnih.gov

Table of Electron Spin Relaxation Times for ¹³C₁-dFT

| Parameter | Condition | Value |

| T₁ | Deoxygenated PBS | 5.9 ± 0.5 µs |

| T₁ | Deoxygenated 3:1 PBS:glycerol | 9.7 ± 0.7 µs |

| T₁ | Deoxygenated 1:1 PBS:glycerol | 12.0 ± 1.0 µs |

| T₂ | Deoxygenated PBS (0.1-1.9 mM) | 0.13 ± 0.02 µs |

| Data sourced from nih.gov |

Analysis of Hyperfine Coupling in Carbon-13 Labeled Trityl Systems

The introduction of a ¹³C nucleus (I=1/2) at the central carbon of the trityl radical, derived from triphenylmethanol, fundamentally alters its Electron Paramagnetic Resonance (EPR) spectrum, providing a direct probe into the electronic environment of the radical center. nih.govnih.gov Unlike the single line spectrum of the unlabeled ¹²C trityl radical, the EPR spectrum of the ¹³C-labeled species is dominated by a large doublet. This splitting arises from the hyperfine coupling interaction between the unpaired electron and the ¹³C nucleus. nih.govnih.gov

The magnitude of this hyperfine splitting is substantial, with reported isotropic hyperfine coupling constants (a_iso) for the central carbon (C1) around 23.4 G (65.5 MHz). nih.gov This large coupling allows for clear resolution of the doublet, making it an excellent signature for the labeled compound. nih.govnih.gov

Research Findings:

Studies on perdeuterated Finland trityl (dFT) enriched with ¹³C at the central carbon have provided detailed insights into the hyperfine interactions. nih.gov The analysis reveals that the hyperfine coupling is not purely isotropic and possesses a significant anisotropic component, which is averaged out by molecular tumbling in solution. nih.govnih.gov This anisotropy makes the EPR spectrum sensitive to the rotational correlation time (τR), allowing the use of these labeled radicals as probes for molecular motion and microviscosity. nih.govrsc.org

In fluid solutions, the peak-to-peak linewidths of the low-field and high-field hyperfine lines differ, which is a manifestation of the incomplete averaging of the hyperfine anisotropy. nih.govnih.gov For example, in a phosphate-buffered saline (PBS) solution, the linewidths for ¹³C₁-dFT were observed to be 0.58 G and 0.64 G, respectively. nih.gov

In frozen solutions or high-viscosity media where molecular tumbling is restricted, the anisotropic nature of the hyperfine interaction becomes dominant. nih.govnih.gov Spectral simulations under these conditions have allowed for the determination of the principal components of the anisotropic hyperfine coupling tensor (A).

Hyperfine Coupling Data for ¹³C-Labeled Trityl Systems

| Parameter | Value (MHz) | Value (G) | Conditions | Reference |

|---|---|---|---|---|

| Isotropic HFC (a_iso) | 65.5 | 23.4 | Fluid Solution (PBS) | nih.gov |

| Isotropic HFC (a_iso) | - | 23.35 ± 0.04 | Deoxygenated PBS | nih.gov |

| A_x, A_y (anisotropic) | 18 ± 2 | 6.4 ± 0.7 | 1:1 PBS:glycerol, 160 K | nih.gov |

| A_z (anisotropic) | 162 ± 1 | 57.8 ± 0.4 | 1:1 PBS:glycerol, 160 K | nih.gov |

| A_x, A_y (anisotropic) | 17 | 6.07 | 90% glycerol, 22°C | nih.gov |

The hyperfine coupling constants for other carbon atoms within the trityl structure, such as those on the phenyl rings, are considerably smaller. nih.govmdpi.comsemanticscholar.org Studies on trityl radicals with ¹³C at natural abundance have identified hyperfine coupling constants for ipso, ortho, meta, and para carbons of the phenyl rings. semanticscholar.org These findings highlight the localized nature of the unpaired electron's spin density, which is primarily on the central carbon atom, making ¹³C labeling at this position particularly informative. researchgate.nettandfonline.com The negligible dependence of these ¹³C hyperfine constants on the solvent has also been noted. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) in Complementary Structural Elucidation

Infrared (IR) Spectroscopy:

The IR spectrum of triphenylmethanol is characterized by several key absorption bands that correspond to its specific functional groups. brainly.com The most prominent feature is a strong, broad absorption band typically observed in the range of 3200–3600 cm⁻¹. brainly.com This band is attributed to the O-H stretching vibration of the hydroxyl group, and its broadness is indicative of intermolecular hydrogen bonding in the solid state or concentrated solutions. brainly.com

The aromatic nature of the three phenyl rings gives rise to a series of characteristic peaks. brainly.com Aromatic C-H stretching vibrations are typically seen as medium-intensity peaks in the region of 3050–3100 cm⁻¹. brainly.com Additionally, C=C stretching vibrations within the aromatic rings produce a set of absorptions between 1450 cm⁻¹ and 1600 cm⁻¹. brainly.com

Key Infrared Absorption Bands for Triphenylmethanol

| Structural Feature | Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Alcohol O-H Stretch (H-bonded) | 3200–3600 | 3414, 3455, 3474 | Strong, Broad | brainly.comchegg.com |

| Aromatic C-H Stretch | 3050–3100 | 3063 | Medium | brainly.comchegg.com |

| Aromatic C=C Stretch | 1450–1600 | 1491, 1445 | Medium | brainly.comchegg.com |

| Carbon-Oxygen C-O Stretch | ~1014 | 1014 | - | chegg.com |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for Triphenyl(methanol-¹³C) is not widely reported, the spectrum of unlabeled triphenylmethanol would show strong bands for the symmetric vibrations of the phenyl rings, which are often weak in the IR spectrum. The C-O stretch would also be observable. Comparing the Raman spectra of the labeled and unlabeled compounds could provide a clearer view of the vibrational modes affected by the isotopic substitution, as C-C and C-O symmetric stretches are typically Raman active.

Mechanistic Investigations and Reaction Dynamics Involving Triphenyl Methanol 13c

Probing Organic Reaction Mechanisms with Carbon-13 Isotopic Labels

The strategic replacement of a carbon-12 atom with its heavier, stable isotope, carbon-13, provides a powerful and precise tool for chemists to trace the intricate pathways of organic reactions. Triphenyl(methanol-13C), featuring a ¹³C-labeled central carbinol carbon, is a key compound for such mechanistic studies. The nucleus of the ¹³C atom possesses a nuclear spin, which allows it to be detected by nuclear magnetic resonance (NMR) spectroscopy. This analytical technique enables the exact pinpointing of the labeled carbon's position within the molecular structure of reaction products. Consequently, this isotopic labeling offers clear and unambiguous evidence of bond-forming and bond-breaking events, details that are often challenging to ascertain through other methods.

Elucidation of Grignard Reaction Mechanisms through Isotopic Tracing

The Grignard reaction is a fundamental method in organic synthesis for creating carbon-carbon bonds. Isotopic labeling, including with Triphenyl(methanol-13C), has been crucial in clarifying the details of this reaction. For example, the reaction between a Grignard reagent, like phenylmagnesium bromide, and a ketone can be studied using a ¹³C-labeled substrate. rsc.org When Triphenyl(methanol-13C) is oxidized to benzophenone-¹³C and subsequently reacted with a Grignard reagent, the location of the ¹³C label in the resulting tertiary alcohol product confirms the nucleophilic addition of the Grignard reagent to the carbonyl carbon. rsc.orgacs.org

A study investigating the mechanism of Grignard reagent additions to ketones employed ¹⁴C-labeled reactants, a method that offers similar insights to ¹³C labeling. The research aimed to distinguish between a four-center and a six-center transition state. By analyzing the distribution of the radiolabel in the products, different proposed mechanisms could be evaluated. While this particular study utilized ¹⁴C, the principle is directly transferable to ¹³C labeling, where the analysis would be performed using ¹³C NMR spectroscopy. The use of isotopic tracers provides direct evidence of the carbon skeleton's rearrangement, conclusively identifying the operative reaction pathway.

Formation and Reactivity of Triphenylmethyl Carbocations from Triphenyl(methanol-13C) in Acidic Media

Triphenyl(methanol-13C) serves as an excellent precursor for generating the triphenylmethyl (trityl) carbocation in highly acidic conditions. wikipedia.orgvaia.com When treated with a strong acid like concentrated sulfuric acid, the hydroxyl group of triphenylmethanol (B194598) is protonated. rsc.orgchegg.com This is followed by the loss of a water molecule, leading to the formation of the stable, resonance-stabilized triphenylmethyl carbocation. rsc.orgwikipedia.org The positive charge in this carbocation is delocalized across the three phenyl rings, contributing to its stability. vaia.comresearchgate.net The presence of the ¹³C label at the central carbon atom enables detailed studies of this carbocation using NMR spectroscopy. acs.org

The chemical shift of the central ¹³C-labeled carbon in the triphenylmethyl carbocation is markedly different from that in the starting Triphenyl(methanol-13C), providing a distinct signal for its formation. acs.org Research has shown that this chemical shift is highly sensitive to the acidic environment and the degree of ion pairing. By analyzing the ¹³C NMR spectra, scientists can deduce information about the carbocation's electronic structure and its interactions with the surrounding solvent and counterions. The reactivity of the ¹³C-labeled triphenylmethyl carbocation can also be monitored by observing the disappearance of its characteristic NMR signal as it reacts with nucleophiles, alongside the appearance of new signals corresponding to the products.

| Species | 13C Chemical Shift (ppm) |

| Polymer-bound Triphenylmethyl Chloride | 82 |

| Polymer-bound Triphenylmethyl Cation | 209 |

| Table 1: 13C NMR chemical shifts for a polymer-bound triphenylmethyl system, illustrating the significant downfield shift upon formation of the carbocation. Data sourced from a study on polymer-bound triphenylmethyl cations. acs.org |

Exploration of Single-Electron Transfer (SET) Mechanisms in Reactions of Triphenylmethyl Derivatives

The triphenylmethyl framework is also instrumental in the study of single-electron transfer (SET) mechanisms, where an electron is transferred from a donor to an acceptor, forming radical ion intermediates. uva.nl Reactions involving triphenylmethyl derivatives can often proceed through either a polar (ionic) or an SET pathway, and distinguishing between them can be complex. The use of isotopic labeling with ¹³C can help differentiate these mechanisms.

For instance, in the reaction of a triphenylmethyl derivative with a nucleophile, an SET mechanism would lead to the formation of a triphenylmethyl radical. This radical could then undergo various subsequent reactions, such as dimerization or reaction with the solvent. By employing Triphenyl(methanol-13C) to generate the corresponding ¹³C-labeled triphenylmethyl derivative, the fate of the central carbon can be meticulously traced. rsc.org The distribution of the ¹³C label in the final products can provide evidence for the involvement of radical intermediates, which may result in different product distributions compared to a purely ionic mechanism. rsc.org Although direct, extensive studies on Triphenyl(methanol-13C) in this specific context are limited in readily available literature, the principle is a well-established strategy for unraveling the complexities of SET reactions, often used in conjunction with techniques like electron spin resonance (ESR) spectroscopy. nih.govmdpi.com

Kinetic Isotope Effects (KIE) in Reactions Involving Triphenylmethanol and its Derivatives

Kinetic isotope effects (KIEs) are a highly sensitive tool for probing the transition state of a chemical reaction. wayne.edunih.gov By comparing the reaction rates of a molecule containing a lighter isotope with one containing a heavier isotope, valuable insights into the geometry and bonding at the transition state can be gained. libretexts.org

Deuterium (B1214612) Isotope Effects in Hydride Transfer Reactions Involving Triphenylcarbinol

Hydride transfer reactions are fundamental processes in both organic and biological chemistry. rice.edu While triphenylcarbinol itself can act as a hydride donor, it is more common for its corresponding carbocation, the triphenylmethyl cation, to act as a hydride acceptor. Studying deuterium isotope effects in these reactions sheds light on the nature of the hydride transfer step. For example, in the reduction of the triphenylmethyl carbocation by a hydride donor, substituting the transferring hydrogen with deuterium will lead to a primary kinetic isotope effect (where the rate constant for the hydrogen transfer, kH, is greater than that for the deuterium transfer, kD) if the C-H bond is broken in the rate-determining step. libretexts.orggmu.edu

Significant deuterium isotope effects have been documented in hydride transfer reactions to triphenylmethyl-type cations. rsc.orgosti.gov For instance, the transfer of a hydride from a leuco-dye to a triphenylmethyl cation shows a substantial KIE, indicating that the cleavage of the C-H bond is a critical part of the transition state. The magnitude of this KIE can offer clues about the symmetry of the transition state, with a highly symmetrical transition state, where the hydride is equally shared between the donor and acceptor, expected to exhibit a maximal KIE. gmu.edu

| Hydride Donor | Hydride Acceptor | kH/kD |

| Cp*(CO)₃MoH | Ph₃C⁺BF₄⁻ | 1.7-1.9 |

| Leuco-dye | Triphenylmethyl cation | Substantial |

| Table 2: Examples of Deuterium Kinetic Isotope Effects in Hydride Transfer Reactions. osti.govnih.gov |

Correlation of Observed Isotope Effects with Transition State Theory

Transition state theory offers a theoretical basis for understanding and interpreting kinetic isotope effects. core.ac.ukmdpi.com This theory posits that the KIE is linked to the difference in zero-point vibrational energies between the isotopically substituted molecules in their ground state and at the transition state. princeton.edufu-berlin.de A C-H bond has a higher zero-point energy than a C-D bond. libretexts.org If this bond is broken or significantly weakened in the transition state, the difference in zero-point energies between the ground and transition states will be less for the C-H bond than for the C-D bond, resulting in a faster reaction rate for the hydrogen-containing compound. gmu.edu

The observed deuterium isotope effects in hydride transfer reactions involving triphenylmethyl cations have been successfully correlated with theoretical models derived from transition state theory. wayne.edursc.org These correlations enable a more detailed depiction of the transition state structure. For example, the magnitude of the KIE can be used to infer the extent of bond breaking and bond formation at the transition state. A large KIE suggests a transition state with a loosely bound hydride, whereas a smaller KIE may point to a transition state that more closely resembles either the reactants or the products. gmu.edu By comparing experimentally determined KIEs with theoretical predictions, chemists can refine their understanding of the reaction mechanism and the energetic landscape of the transformation. wayne.edu

Dynamic Processes within Solid-State Triphenylmethanol Systems

In the solid state, triphenylmethanol exhibits complex dynamic behaviors that have been the subject of detailed mechanistic investigations. These studies, employing a variety of sophisticated analytical techniques, have provided significant insights into the intramolecular and intermolecular motions that govern the properties of this compound. The use of isotopically labeled triphenyl(methanol-¹³C) has been particularly valuable in elucidating these dynamic processes.

Investigation of Hydrogen-Bonding Dynamics and Molecular Reorientational Motions

The crystal structure of triphenylmethanol is characterized by the formation of hydrogen-bonded tetramers, where the oxygen atoms are situated roughly at the corners of a tetrahedron. acs.org Within these tetramers, the arrangement of hydrogen bonds is not static but undergoes dynamic switching processes. researchgate.netcardiff.ac.uk

Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly ²H NMR studies on deuterated triphenylmethanol (Ph₃COD), has been instrumental in probing these dynamics. acs.org These investigations have revealed the presence of two dynamically distinct types of hydroxyl deuterons, designated as d¹ and d³, with a relative population ratio of 1:3. acs.org The d¹ deuteron (B1233211) undergoes a three-site jump, rotating 120° around the C-OD bond, with each of the three sites having equal population. acs.org In contrast, the d³ deuterons perform a two-site 120° jump, also with equal populations at the two sites. acs.org

In addition to the hydrogen-bond dynamics, the phenyl rings of the triphenylmethanol molecule also exhibit reorientational motion. Solid-state ²H NMR studies on (C₆D₅)₃COH have demonstrated that each phenyl ring undergoes a 180° jump reorientation around the C-C(OH) bond. researchgate.netcardiff.ac.uk This process is characterized by a significant energy barrier, with a reported activation energy of approximately 50 kJ/mol. researchgate.netcardiff.ac.uk

A key finding from these studies is the disparity in the timescales of these two dynamic processes. The reorientation of the phenyl rings occurs on a timescale that is several orders of magnitude longer than the rapid switching of the hydrogen-bonding arrangement. researchgate.netcardiff.ac.uk This indicates that the two motions are uncorrelated. cardiff.ac.uk

The combination of single-crystal neutron diffraction, X-ray diffraction, and high-resolution solid-state ¹³C NMR has provided a comprehensive picture of these dynamic events. acs.org Neutron diffraction studies have been crucial in accurately determining the positions of the hydroxyl hydrogen atoms, revealing that they are disordered over three sites for both the "apical" and "basal" molecules within the tetramer structure. acs.org

| Dynamic Process | Investigated Moiety | Experimental Technique | Key Findings | Citations |

| Hydrogen-Bond Dynamics | Hydroxyl Group (as -OD) | Solid-State ²H NMR | Two types of deuterons (d¹ and d³) with distinct jump motions (3-site and 2-site). | acs.org |

| Phenyl Ring Reorientation | Phenyl Rings (as C₆D₅) | Solid-State ²H NMR | 180° jump reorientation about the C-C(OH) bond. | researchgate.netcardiff.ac.uk |

| Structural Dynamics | Complete Tetramer | Neutron & X-ray Diffraction, Solid-State ¹³C NMR | Disordered hydroxyl hydrogen atoms over three sites. | acs.org |

Analysis of Molecular Conformations and Conformational Flexibility

The fundamental structural motif in solid triphenylmethanol is a hydrogen-bonded pyramidal tetramer. researchgate.net In the average crystal structure, these tetramers exhibit approximate 32 symmetry, with one molecule located on a crystallographic threefold axis (the "apical" molecule) and the other three molecules residing in general positions ("basal" molecules). acs.orgresearchgate.net

The analysis of the crystal structure is complicated by the presence of disorder, where the tetramers can occupy two different orientations within the crystal lattice. researchgate.net Studies have shown a distribution of these orientations, with one being major (approximately 71%) and the other minor (approximately 29%). researchgate.net Despite this disorder, the phenyl rings of the molecules in both orientations occupy the same volume elements in the lattice. researchgate.net The oxygen-oxygen separations within the hydrogen-bonded network of the major tetramer are reported to be 2.884 (10) Å and 2.896 (11) Å. researchgate.net

The triphenylmethyl group, also known as the trityl group, possesses inherent conformational flexibility. The three phenyl rings can adopt various propeller-like conformations. While specific dihedral angles for triphenyl(methanol-¹³C) are not detailed in the provided context, studies on related molecules highlight the conformational adaptability of the triphenylmethyl moiety. For instance, the conformational preferences of some triphenyl-substituted compounds have been shown to differ between the solid state and solution, indicating that intermolecular forces in the crystal lattice play a significant role in determining the adopted conformation. clockss.org The presence of the bulky trityl group also influences the molecular organization in the solid state through π-electron system interactions, even in the absence of classical hydrogen bond donors. nih.gov

High-resolution solid-state ¹³C NMR spectroscopy provides valuable insights into the local structural aspects of the hydrogen-bonded tetramers and the conformational state of the molecules. acs.org The chemical shifts observed in the ¹³C NMR spectrum are sensitive to the molecular conformation and the electronic environment of the carbon atoms.

| Structural Feature | Description | Experimental Technique(s) | Key Parameters/Observations | Citations |

| Supramolecular Assembly | Hydrogen-bonded pyramidal tetramers | X-ray Diffraction | Apical and basal molecules; approximate 32 symmetry. | acs.orgresearchgate.net |

| Crystal Lattice Disorder | Two distinct orientations of tetramers | X-ray Diffraction | Major (71%) and minor (29%) orientations. | researchgate.net |

| Hydrogen Bond Distances | O···O separations in the major tetramer | X-ray Diffraction | 2.884 (10) Å and 2.896 (11) Å. | researchgate.net |

| Conformational State | Propeller-like conformation of phenyl rings | Solid-State ¹³C NMR, X-ray Diffraction | Influenced by intermolecular interactions in the solid state. | acs.orgclockss.orgnih.gov |

Computational and Theoretical Studies of Triphenyl Methanol 13c Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Spectroscopic Parameters

Density Functional Theory (DFT) has become a standard and reliable approach for investigating the electronic structure and properties of complex organic molecules. nih.gov It offers a balance between computational cost and accuracy, making it well-suited for systems like triphenylmethanol (B194598).

One of the most powerful applications of DFT is the prediction of NMR spectroscopic parameters. The gauge-including atomic orbital (GIAO) method within the DFT framework is commonly used to calculate the nuclear magnetic shielding tensors for each atom in a molecule. The isotropic shielding value is then used to predict the chemical shift, a fundamental parameter in NMR spectroscopy.

The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. nih.gov For instance, functionals like B3LYP, PBEPBE, and BP86, paired with basis sets such as 6-31G* or the more extensive Ahlrichs polarized triple-ζ basis sets, are frequently employed. nih.govacs.org While a method like B3LYP/6-31G* might provide good agreement with experimental data for some organic molecules, improving the basis set does not always lead to a result closer to the experimental value, highlighting the complexity of achieving high accuracy. acs.org It is often necessary to screen multiple DFT methods to find the optimal combination for a specific molecule or class of compounds. nih.gov For complex molecules, errors in calculated 13C chemical shifts can range from 1 to 5 ppm, and in some cases, predictions for specific carbon centers can be challenging, with deviations of up to 30 ppm being reported. nih.govacs.org

The following table illustrates a representative comparison of theoretical methods for predicting 13C NMR chemical shifts.

Table 1: Representative DFT Methods for 13C NMR Chemical Shift Calculation This table is for illustrative purposes and does not represent actual calculated values for Triphenyl(methanol-13C).

| Functional | Basis Set | Typical Root-Mean-Square-Error (RMSE) for 13C shifts |

|---|---|---|

| B3LYP | 6-31G(d) | 3-5 ppm |

| PBEPBE | 6-311+G(2d,p) | 2-4 ppm |

| ωB97XD | cc-pVTZ | 1-3 ppm |

Computational methods are essential for exploring the conformational landscape of flexible molecules like triphenylmethanol. The three phenyl rings can rotate around their single bonds to the central carbon atom, leading to various spatial arrangements. A computational analysis involves calculating the molecule's potential energy surface (PES) by systematically changing these torsional (dihedral) angles and calculating the energy for each geometry. bath.ac.uk

This process, often performed using DFT or molecular mechanics, identifies the low-energy conformations (conformers) that are most likely to exist. bath.ac.ukbris.ac.uk For triphenylmethanol, the global minimum energy conformation is a distinct "propeller" shape. In this arrangement, the phenyl rings are twisted out of a common plane to minimize steric repulsion between the ortho-hydrogen atoms. The analysis of the PES not only reveals the most stable structures but also the energy barriers, or transition states, that separate them. bath.ac.uk The crystal structure of triphenylmethanol confirms this propeller-like arrangement, where molecules are further organized into hydrogen-bonded tetramers in the solid state. researchgate.net

Table 2: Illustrative Conformational Data for Triphenylmethanol's Propeller Structure

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C-C-O Dihedral Angle | Torsion angle defining the orientation of the methanol (B129727) group relative to a phenyl ring | ~30-40° |

| C-C-C-C Dihedral Angle | Torsion angle between two adjacent phenyl rings | ~45-55° |

| Energy Minimum | The most stable conformational state | Global Minimum |

Theoretical Modeling of Isotope Effects in Reaction Pathways

Isotopic labeling, such as the replacement of a 12C atom with a 13C atom in Triphenyl(methanol-13C), provides a powerful probe for elucidating reaction mechanisms. Theoretical models are crucial for interpreting the experimental consequences of this substitution, known as kinetic isotope effects (KIEs).

Transition State Theory (TST) is a fundamental model used to understand and quantify reaction rates. osti.gov When applied to isotopic systems, TST explains the origin of the KIE. The KIE is the ratio of the reaction rate of the lighter isotopologue (k_light) to that of the heavier one (k_heavy). It arises primarily from the difference in zero-point vibrational energies (ZPVE) between the two isotopic molecules at the reactant ground state and at the transition state.

DFT calculations are used to locate the geometries of the reactants and the transition state and to compute their vibrational frequencies. The heavier 13C isotope leads to lower vibrational frequencies and thus a lower ZPVE compared to the 12C compound. The magnitude of the KIE depends on how much the bonding to the isotopic center changes upon moving from the reactant to the transition state. By comparing theoretically calculated KIEs with experimentally measured values, chemists can gain detailed information about the geometry of the transition state. nih.gov For example, a methodology combining experimental 13C KIEs with a suite of DFT calculations has been successfully used to determine the C-O bond distances in the transition states of epoxidation reactions. nih.gov This combined experimental-theoretical approach is a robust tool for validating or discarding proposed reaction mechanisms. snnu.edu.cn

According to the Born-Oppenheimer approximation, the electronic potential energy surface (PES) is independent of the nuclear masses. The PES is determined by the electronic structure, which depends on the positions of the nuclei, not their masses. However, the nuclear mass has a profound effect on the dynamics that occur on this surface.

The primary "nuclear mass effect" is on the vibrational energy levels of the molecule. As mentioned, a heavier isotope like 13C lowers the vibrational frequencies and the ZPVE. This means that the total energy (electronic + vibrational) of the 13C-labeled reactant is lower than that of the 12C reactant. The same is true for the transition state. The kinetic isotope effect is a direct consequence of the difference in ZPVE between the reactant and the transition state for the two isotopes. fu-berlin.de While the electronic PES itself does not change, the effective energy barrier that the molecule must overcome is altered by the mass-dependent ZPVE. Furthermore, the shape of the PES can influence the magnitude of quantum mechanical tunneling, a phenomenon where particles can pass through a barrier rather than over it. The probability of tunneling is also mass-dependent and can be a significant factor in reactions, particularly those involving hydrogen transfer, and the symmetry of the PES can impact the extent of this tunneling. researchgate.net

Advanced Applications of Triphenyl Methanol 13c in Research Methodologies

Methodological Contributions of Isotopic Labeling in Metabolic and Pharmacokinetic Studies

The incorporation of a stable isotope like carbon-13 into a molecule is a cornerstone of modern metabolic and pharmacokinetic research. Isotopic labeling with compounds such as Triphenyl(methanol-13C) provides a non-radioactive method to trace the fate of a molecule or its constituent parts within a biological system. In metabolic studies, the 13C label acts as a probe, allowing researchers to follow the transformation of the parent compound into various metabolites. The distinct mass of the 13C isotope enables the differentiation of the administered compound and its metabolic products from the endogenous molecules naturally present in the organism.

In pharmacokinetics, which involves the study of drug absorption, distribution, metabolism, and excretion (ADME), 13C-labeled compounds are invaluable. They are used to accurately quantify the concentration of a drug and its metabolites in biological matrices like plasma and urine over time. nih.gov The use of stable isotope-labeled compounds helps to overcome challenges such as ion suppression in mass spectrometry, leading to more reliable data. researchgate.net For instance, in the investigation of a potential drug candidate, a 13C-labeled version can be co-administered with the unlabeled drug. This allows for the precise determination of the drug's bioavailability and metabolic profile by analyzing the ratio of the labeled to unlabeled species using mass spectrometry. This approach is crucial for evaluating the efficacy and safety of new therapeutic agents. nih.gov The study of triphenyl phosphate (B84403) (TPP), a structurally related compound, in human hepatoma cell lines highlights the types of toxicity pathways that can be elucidated using metabolomics, a field that heavily relies on isotopically labeled compounds for accurate metabolite identification and quantification. researchgate.net

| Advantage of 13C Labeling | Contribution to Metabolic/Pharmacokinetic Studies | Example Application |

|---|---|---|

| Non-Radioactive Tracer | Allows for safe use in a wider range of studies, including those involving human subjects, without the complications of handling radioactive materials. | Tracing the metabolic fate of a new drug candidate in preclinical and clinical trials. |

| Distinct Mass Signature | Enables clear differentiation of the exogenous labeled compound and its metabolites from endogenous molecules, reducing background interference. | Quantifying drug levels in complex biological fluids like blood plasma or urine. physiology.org |

| High Analytical Precision | When used with mass spectrometry, it allows for highly accurate and precise quantification, improving the reliability of pharmacokinetic parameters. romerlabs.com | Determining the absolute bioavailability of an orally administered drug by comparing its concentration to an intravenously administered labeled version. |

| Mechanistic Insight | Helps in elucidating complex metabolic pathways by tracking the position of the 13C label through various biochemical transformations. | Identifying the specific enzymes and reactions involved in the breakdown of a xenobiotic compound. |

Utilization in Advanced Synthetic Chemistry as a Labeled Building Block for Complex Architectures

Triphenyl(methanol-13C) serves as a valuable labeled building block in advanced organic synthesis. guidechem.comguidechem.com The strategic placement of the 13C atom at the carbinol carbon provides a spectroscopic handle to investigate reaction mechanisms and characterize complex molecular structures. One significant application is in the synthesis of polymer-supported reagents and catalysts. acs.org

A notable example is the preparation of polymer-bound 13C-labeled triphenylmethylium ions. acs.org In this process, a polystyrene-divinylbenzene copolymer is first functionalized and then reacted with 13C-labeled benzophenone (B1666685) to yield polymer-bound 13C-labeled triphenylmethanol (B194598). acs.org This labeled polymer can be further converted into other reactive species, such as polymer-bound triphenylmethyl chloride. acs.org The 13C label at the central carbon allows for the use of solid-state 13C NMR spectroscopy to confirm the presence and structure of the triphenylmethanol functionality on the polymer support. acs.org This analytical confirmation is crucial for verifying the success of the synthetic modification of the polymer. acs.org The resulting functionalized polymers can then be used as catalysts or as supports for other chemical transformations, where the label can continue to be used to monitor subsequent reactions.

| Synthetic Step | Reactants | Product | Significance of 13C Label |

|---|---|---|---|

| 1. Lithiation of Polymer | Polystyrene-1% divinylbenzene (B73037) copolymer, n-butyllithium | Lithiated polystyrene | Prepares the polymer support for attachment of the labeled group. |

| 2. Attachment of Labeled Group | Lithiated polystyrene, 13C-labeled benzophenone | Polymer-bound 13C-labeled triphenylmethanol | Introduces the labeled core structure onto the polymer; confirmed by a 13C NMR peak around 82 ppm. acs.org |

| 3. Conversion to Chloride | Polymer-bound 13C-labeled triphenylmethanol, thionyl chloride | Polymer-bound 13C-labeled triphenylmethyl chloride | Creates a more reactive intermediate for further synthetic applications. acs.org |

| 4. Cation Formation | Polymer-bound triphenylmethanol, perchloric acid/acetic anhydride | Polymer-bound 13C-labeled triphenylmethylium perchlorate | Generates a polymer-supported carbocation, a useful reagent in organic synthesis. acs.org |

Role in Studying Intermolecular Interactions and Host-Guest Chemistry (e.g., as a Clathrate Host)

The unlabeled parent compound, triphenylmethanol, is known for its ability to act as a specific host molecule in host-guest chemistry, forming clathrate inclusion complexes with certain small molecules, notably methanol (B129727) and dimethyl sulfoxide. chemicalbook.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com Clathrates are crystalline solids where guest molecules are trapped within the cage-like structure of the host molecules. The introduction of a 13C label at the central carbon of triphenylmethanol provides a highly sensitive probe for studying the dynamics and nature of these intermolecular interactions.

Solid-state NMR spectroscopy is a primary technique that benefits from this isotopic labeling. By analyzing the 13C NMR spectra, researchers can gain detailed information about the local environment of the labeled carbon atom within the clathrate structure. This includes insights into the orientation of the guest molecules relative to the host, the strength of the host-guest interactions, and the motional dynamics within the solid state. For example, studies on deuterated triphenylmethanol have revealed that the phenyl rings undergo reorientational jumps, and it is expected that 13C labeling would similarly allow for the detailed study of the dynamics of the molecular framework. researchgate.net Furthermore, the triphenylmethyl cation, which can be generated from triphenylmethanol, has been studied within the confined space of zeolite supercages, another example of host-guest chemistry where 13C NMR is essential for characterizing the entrapped species. acs.org

| Type of Interaction/System | Role of Triphenyl(methanol-13C) | Information Gained from 13C Label |

|---|---|---|

| Clathrate Formation | Acts as the 13C-labeled host molecule, trapping smaller guest molecules like methanol. chemicalbook.comsigmaaldrich.com | Provides details on the structure of the host-guest complex and the specific interactions at the central carbon. |

| Hydrogen Bonding Dynamics | The 13C label serves as a probe to study the dynamics of hydrogen bond switching within the crystal lattice. researchgate.net | Reveals the timescale and activation energy of dynamic processes involving the hydroxyl group. |

| Host-Guest Confinement | Can be used to generate the 13C-labeled triphenylmethyl cation, which can be studied inside a host like a zeolite. acs.org | Characterizes the structure and electronic properties of the cation in a constrained environment. |

| Molecular Reorientation | The label helps in studying the reorientational motions of the phenyl rings and the overall molecule in the solid state. researchgate.net | Quantifies the rates and energetics of molecular motions, contributing to the understanding of solid-state dynamics. |

Development of Labeled Internal Standards for Quantitative Analytical Mass Spectrometry

One of the most critical applications of Triphenyl(methanol-13C) is in the development of labeled internal standards for quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). romerlabs.com In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte. The ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.

Stable isotope-labeled internal standards (SIL-ISs), such as those labeled with 13C, are considered the gold standard for quantitative mass spectrometry. physiology.orgnih.gov Because Triphenyl(methanol-13C) is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer's ion source. researchgate.netromerlabs.com However, due to the mass difference from the 13C atom, it can be separately detected by the mass spectrometer. romerlabs.com This allows it to perfectly compensate for variations in sample extraction recovery, injection volume, and ionization efficiency, leading to highly accurate and precise quantification. physiology.orgromerlabs.com Studies have consistently shown that 13C-labeled standards are superior to the more traditionally used deuterium (B1214612) (2H)-labeled standards, which can sometimes exhibit different chromatographic behavior and are more susceptible to isotopic effects. researchgate.netnih.gov

| Feature | 13C-Labeled Internal Standard (e.g., Triphenyl(methanol-13C)) | Deuterium (2H)-Labeled Internal Standard |

|---|---|---|

| Chromatographic Behavior | Co-elutes perfectly with the unlabeled analyte. researchgate.netnih.gov | Can exhibit slight separation from the analyte, especially with high-resolution chromatography. researchgate.net |

| Matrix Effect Compensation | Provides excellent correction for ion suppression/enhancement due to identical behavior in the ion source. researchgate.netromerlabs.com | Compensation can be less effective if chromatographic separation occurs. researchgate.net |

| Isotope Effects | Minimal to no observable isotope effects during fragmentation or chromatography. romerlabs.com | Can exhibit primary kinetic isotope effects, potentially altering fragmentation patterns. nih.gov |

| Accuracy & Precision | Leads to higher accuracy and precision in quantitative results. romerlabs.com | Generally good, but can be compromised by chromatographic separation and isotope effects. nih.gov |

| Availability | Can be less common and more expensive to synthesize. researchgate.net | More widely available for many common analytes. |

Future Directions and Emerging Research Avenues for Carbon 13 Labeled Trityl Systems

Integration with Novel Spectroscopic and Analytical Techniques for Enhanced Resolution

The presence of a ¹³C nucleus in the trityl system provides a unique spectroscopic handle that is being increasingly exploited to enhance the resolution and sensitivity of various analytical techniques.

One of the most significant areas of advancement is in the field of Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy . Trityl radicals, often derived from triphenylmethanol (B194598), are widely used as polarizing agents in DNP experiments. The transfer of polarization from the electron spins of the radical to the nuclear spins of the sample can lead to signal enhancements of several orders of magnitude. The use of ¹³C-labeled trityl radicals is particularly advantageous for direct ¹³C DNP, which is beneficial for studying non-protonated solids and biological macromolecules. Current time information in San Jose, CA, US.acs.org Research has shown that mixtures of radicals, including a ¹³C-labeled trityl radical, can achieve significant ¹³C enhancements, offering a new approach for high-field DNP studies. Current time information in San Jose, CA, US.acs.org This methodology is crucial for overcoming the inherent low sensitivity of NMR for certain nuclei and for studying systems where high resolution is paramount.

Furthermore, ¹³C-labeled trityl systems are proving to be instrumental in advancing Electron Paramagnetic Resonance (EPR) spectroscopy . Specifically, a ¹³C-labeled trityl spin probe has been developed for viscometry, demonstrating high sensitivity to the microviscosity of its environment. mdpi.com This is attributed to the large anisotropy of the ¹³C hyperfine coupling, which results in a significant broadening of the EPR linewidth with increasing viscosity. mdpi.com This technique has promising applications in studying biological fluids and the tissue microenvironment.

In the realm of mass spectrometry, the development of techniques like gas chromatography hyphenated with multicollector inductively coupled plasma mass spectrometry (GC/MC-ICPMS) offers a novel method for compound-specific carbon isotope analysis with high precision. chemrxiv.org Such advanced analytical methods can be applied to metabolites and other complex mixtures containing ¹³C-labeled compounds, providing detailed information about their composition and origin.

The table below summarizes some of the key spectroscopic techniques and their applications with ¹³C-labeled trityl systems.

| Spectroscopic Technique | Application with ¹³C-Labeled Trityl Systems | Research Findings |

| Dynamic Nuclear Polarization (DNP) NMR | Enhanced signal intensity for solid-state NMR studies of biological and non-protonated materials. Current time information in San Jose, CA, US.acs.org | Achieved ¹³C enhancements greater than 600 using a mixture of radicals including a trityl radical. Current time information in San Jose, CA, US.acs.org |

| Electron Paramagnetic Resonance (EPR) | High-sensitivity microviscosity measurements in biological systems. mdpi.com | The ¹³C-dFT spin probe shows a linear dependence of linewidth on viscosity, allowing for accurate measurements. mdpi.com |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Precise compound-specific isotope analysis in complex organic mixtures. chemrxiv.org | Demonstrated high precision (down to 0.3‰) for carbon isotope analysis. chemrxiv.org |

Exploration of Undiscovered Reaction Pathways and Catalytic Transformations

The unique electronic and steric properties of the trityl group, combined with the analytical advantages of ¹³C labeling, provide a powerful platform for exploring novel reaction mechanisms and developing new catalytic systems.

Trityl cations , readily generated from triphenylmethanol derivatives, are known to be potent organic Lewis acid catalysts. researchgate.netnih.govresearchgate.net The use of ¹³C labeling at the central carbon allows for the direct monitoring of the catalyst's fate and its interaction with substrates and intermediates via ¹³C NMR spectroscopy. This has been demonstrated in the study of polymer-bound triphenylmethyl cations, where solid-state ¹³C NMR was used to characterize the functionalized polymer and quantify the loading of the catalytic sites. acs.orgdoi.org Such studies are crucial for understanding the behavior of heterogeneous catalysts and designing more efficient and recyclable catalytic systems.

Isotopic labeling is a cornerstone in the elucidation of reaction mechanisms. The fragmentation of trityl cations in the gas phase has been studied using deuterium (B1214612) labeling to unravel a complex stepwise process involving hydride shifts. core.ac.uk Similarly, ¹³C labeling in Triphenyl(methanol-13C) can be used to trace the path of the central carbon atom in various transformations, helping to distinguish between proposed mechanistic pathways.

A recent and exciting development is the use of ¹³C-labeled trityl isocyanide in visible light-mediated photoredox-catalyzed cyanations. rsc.orgrsc.org This reagent serves as a source of the cyanide group, and the ¹³C label allows for the efficient incorporation of an isotopic nitrile group into a wide range of molecules, including bioactive compounds. rsc.orgrsc.org This methodology opens up new avenues for the synthesis of isotopically labeled compounds for use in metabolic studies and as internal standards in quantitative analysis.

Future research in this area will likely focus on:

The design of chiral ¹³C-labeled trityl catalysts for asymmetric synthesis, where the label can be used to probe the chiral environment and the mechanism of enantioselection.

The investigation of trityl-catalyzed reactions under unconventional conditions, such as in ionic liquids or supercritical fluids, where ¹³C NMR can provide valuable insights into the catalyst's behavior.

The discovery of entirely new catalytic transformations mediated by trityl species, driven by a deeper understanding of their reactivity gained through isotopic labeling studies.

Further Elucidation of Solid-State Dynamics and Implications for Materials Science

The study of molecular dynamics in the solid state is crucial for understanding the physical properties of materials and for the rational design of new materials with desired functionalities. ¹³C labeling in trityl systems offers a precise tool for investigating these dynamics.

Solid-state NMR spectroscopy is a powerful technique for probing the structure and dynamics of solid materials. Studies on solid triphenylmethanol have revealed that the phenyl rings undergo 180° jump reorientations. researchgate.net By selectively labeling the central carbon with ¹³C, it becomes possible to study the dynamics of the entire trityl group and its interactions with the surrounding environment with greater clarity. This is particularly relevant for understanding the properties of molecular crystals and co-crystals containing trityl moieties.

The incorporation of trityl groups into polymers has significant implications for materials science. For example, hypercrosslinked polymers (HCPs) have been synthesized using triphenylmethanol as a monomer. chemrxiv.org These materials exhibit high surface areas and are being explored for applications such as CO₂ sequestration. Solid-state ¹³C NMR is a key technique for characterizing the structure of these porous polymers. chemrxiv.org The use of ¹³C-labeled triphenylmethanol in the synthesis of such materials would allow for a more detailed investigation of the network structure and the dynamics of the trityl units within the polymer matrix, which can influence the material's sorption properties.

Furthermore, trityl-based systems are being investigated for their potential in organic light-emitting diodes (OLEDs) . The stability and charge-transporting properties of the trityl cation are advantageous in this context. Isotopic labeling, including with ¹³C, can be used to study degradation pathways and to understand the relationship between molecular structure, dynamics, and device performance. acs.org

Future research in this domain will likely explore: